Pyridine iodine monochloride

Catalog No.
S727726
CAS No.
6443-90-9
M.F
C5H5ClIN
M. Wt
241.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine iodine monochloride

CAS Number

6443-90-9

Product Name

Pyridine iodine monochloride

Molecular Formula

C5H5ClIN

Molecular Weight

241.46 g/mol

InChI

InChI=1S/C5H5N.ClI/c1-2-4-6-5-3-1;1-2/h1-5H;

InChI Key

SYWWBJKPSYWUBN-UHFFFAOYSA-N

SMILES

C1=CC=NC=C1.ClI

Canonical SMILES

C1=CC=NC=C1.ClI

Iodination of Organic Compounds

One of the primary uses of PIC lies in the iodination of various organic molecules. It serves as a convenient and efficient source of electrophilic iodine (I+) for reactions such as:

  • Iodination of Hydroxylated Aromatic Ketones and Aldehydes: PIC can effectively introduce iodine at the alpha-carbon position of hydroxylated aromatic ketones and aldehydes. This reaction provides a straightforward method for synthesizing diversely substituted aromatic iodides. [Source: S. V. Khansole, S. S. Mokle, M. A. Sayyed, Y. B. Vibhute, J. Chin. Chem. Soc. 2008, 55, 871]
  • Iodination of Aromatic Amines: PIC can also be used for the selective iodination of aromatic amines. This reaction offers advantages like mild reaction conditions and high yields, making it a valuable tool for the synthesis of iodo-substituted aromatic amines. [Source: S. V. Khansole, S. B. Junne, M. A. Sayyed, Y. B. Vibhute, Synth. Commun. 2008, 38, 1792]

Aminocarbonylation Reactions

PIC finds application in aminocarbonylation reactions, which involve the introduction of both an amino and a carbonyl group into an organic molecule. It acts as an electron-deficient acceptor, facilitating the coupling of amines and carbon monoxide to form valuable intermediates in the synthesis of complex organic molecules, particularly pharmaceuticals. [Source: FP60660 | 6443-90-9 | Pyridine iodine monochloride, Biosynth, ]

Other Applications

Beyond the aforementioned uses, PIC has been explored for its potential in:

  • Fluorination reactions: Studies suggest PIC might be employed as a mild fluorinating agent for specific organic substrates.
  • Functionalization of carbon nanotubes: PIC has shown promise in the chemical modification of carbon nanotubes, potentially enabling the tailoring of their properties for various applications.
  • Interaction with biological molecules: Research suggests PIC might interact with biomolecules like sodium-dependent glucose transporters, offering potential avenues for further investigation.

Pyridine iodine monochloride is a compound formed by the interaction of pyridine and iodine monochloride. It has the chemical formula C₅H₅N·ICl and a molecular weight of approximately 241.46 g/mol. This compound typically appears as a solid at room temperature and is known for its polar characteristics due to the presence of both iodine and chlorine atoms, which contribute to its reactivity in various

Pyridine iodine monochloride acts as a versatile reagent in organic synthesis, particularly in iodination reactions. It can facilitate the electrophilic iodination of aromatic compounds by providing a source of iodine. The general reaction can be represented as follows:

  • Electrophilic Iodination:

    Ar H+C5H5N IClAr I+C5H5N HCl\text{Ar H}+\text{C}_5\text{H}_5\text{N ICl}\rightarrow \text{Ar I}+\text{C}_5\text{H}_5\text{N HCl}

Additionally, pyridine iodine monochloride can engage in halogen bonding interactions, which have been studied extensively for their implications in supramolecular chemistry and material science .

Pyridine iodine monochloride can be synthesized through the direct reaction of pyridine with iodine monochloride. The process involves the following steps:

  • Preparation of Iodine Monochloride: Iodine monochloride can be prepared by reacting iodine with chlorine gas.

    I2+Cl22ICl\text{I}_2+\text{Cl}_2\rightarrow 2\text{ICl}
  • Reaction with Pyridine: The resulting iodine monochloride is then reacted with pyridine under controlled conditions to form pyridine iodine monochloride.

    C5H5N+IClC5H5N ICl\text{C}_5\text{H}_5\text{N}+\text{ICl}\rightarrow \text{C}_5\text{H}_5\text{N ICl}

This synthesis method allows for the production of high-purity pyridine iodine monochloride suitable for laboratory use.

Pyridine iodine monochloride has several applications in organic chemistry:

  • Iodination Reagent: It is primarily used for the iodination of aromatic compounds, facilitating the introduction of iodine into organic molecules.
  • Synthesis of Iodinated Products: The compound serves as a precursor for various iodinated derivatives used in pharmaceuticals and agrochemicals.
  • Analytical Chemistry: It is utilized in determining the iodine value of fats and oils through the Wijs method, where it reacts with unsaturated compounds .

Research on pyridine iodine monochloride has highlighted its interactions with other compounds, particularly through halogen bonding. These studies have shown that pyridine derivatives can form stable complexes with iodine monochloride, influencing their reactivity and stability in different environments . Such interactions are crucial for understanding the behavior of these compounds in various chemical contexts.

Pyridine iodine monochloride shares similarities with other halogenated compounds but possesses unique characteristics due to its specific structure and reactivity. Below is a comparison with similar compounds:

CompoundFormulaUnique Features
Iodine MonochlorideIClSimple interhalogen compound; used broadly in synthesis .
PyridineC₅H₅NBasic nitrogen-containing heterocycle; serves as a solvent and base .
Iodine TrichlorideICl₃More reactive than iodine monochloride; used in different synthetic pathways .
Bromine MonochlorideBrClSimilar halogen interaction but less polar; used in bromination reactions .

Pyridine iodine monochloride stands out due to its dual functionality as both a nitrogen-containing base and an electrophilic iodinating agent, making it particularly valuable in organic synthesis.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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